molecular formula C15H16N6OS B2916654 1,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-3-carboxamide CAS No. 2380095-43-0

1,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2916654
CAS No.: 2380095-43-0
M. Wt: 328.39
InChI Key: DTHXFOOWASNXEW-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[3,2-d]pyrimidine ring, an azetidine ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions . The final step involves the formation of the pyrazole ring, which can be achieved through a condensation reaction with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1,5-dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-9-5-12(19-20(9)2)15(22)18-10-6-21(7-10)14-13-11(3-4-23-13)16-8-17-14/h3-5,8,10H,6-7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXFOOWASNXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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